Welcome to the BenchChem Online Store!
molecular formula C7H17NO B8722033 2-Methoxyethyldiethylamine CAS No. 34166-03-5

2-Methoxyethyldiethylamine

Cat. No. B8722033
M. Wt: 131.22 g/mol
InChI Key: PPXWSSUGLNOXLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09379413B2

Procedure details

In an autoclave of 100 mL, N,N-diethylamine (35.0 g, 478 mmol) was made reacted with chloroethyl methyl ether (22.6 g, 239 mmol) at 120 deg C. for 48 hours. Solid salt that was formed was removed by filtration, and residue (filtrate) was subjected to reduced-pressure distillation by using a Vigreux column of 25 cm. Then 1H-NMR measurement of obtained amine is performed, and it was confirmed that chemical shifts, δ (ppm), are 3.45-3.42 (t, 2H), 3.31(s, 3H), 2.52-2.50(t, 2H), 2.34-2.31(t, 2H), 2.22(s, 3H), 1.45-1.38(m, 2H), 1.31-1.22(m, 2H), and 0.89-0.85(t, 3H), and that N,N-diethyl-N-2-methoxyethylamine was synthesized.
Quantity
35 g
Type
reactant
Reaction Step One
Quantity
22.6 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([NH:3][CH2:4][CH3:5])[CH3:2].[CH3:6][O:7][CH2:8][CH2:9]Cl>>[CH2:1]([N:3]([CH2:4][CH3:5])[CH2:9][CH2:8][O:7][CH3:6])[CH3:2]

Inputs

Step One
Name
Quantity
35 g
Type
reactant
Smiles
C(C)NCC
Name
Quantity
22.6 g
Type
reactant
Smiles
COCCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Solid salt that was formed
CUSTOM
Type
CUSTOM
Details
was removed by filtration, and residue (filtrate)
DISTILLATION
Type
DISTILLATION
Details
was subjected to reduced-pressure distillation

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
C(C)N(CCOC)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.